3-[(2S)-6-[(E)-2-[2-Chloro-6-(trifluoromethyl)phenyl]ethenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]propanoic acid
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Description
3-[(2S)-6-[(E)-2-[2-Chloro-6-(trifluoromethyl)phenyl]ethenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]propanoic acid is a useful research compound. Its molecular formula is C27H20ClF6NO5S and its molecular weight is 620.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 619.0654906 g/mol and the complexity rating of the compound is 1050. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Scientific Research Applications
1. Benzoxazinoid Compounds and Plant Defense Metabolites
Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites produced by certain plants, playing a role in defense against biological threats. The structure of the specified compound suggests a potential relationship to these classes, indicating possible antimicrobial or plant defense applications. Benzoxazinoids have been studied for their effectiveness in allelopathy and as defense compounds, with further implications in designing antimicrobial agents based on the benzoxazinone scaffold (Wouter J. C. de Bruijn, H. Gruppen, & J. Vincken, 2018).
2. Enzymatic Remediation of Organic Pollutants
The application of oxidoreductive enzymes, alongside redox mediators, in the treatment of recalcitrant organic pollutants presents another potential area. The chemical nature of the specified compound may allow it to interact with such enzymatic systems, aiding in the degradation or transformation of persistent environmental pollutants. This approach highlights the broader application of complex organic molecules in environmental bioremediation efforts (Maroof Husain & Q. Husain, 2007).
3. Anticancer Drug Development
Research into compounds with high tumor specificity and reduced toxicity to healthy cells, such as keratinocytes, has identified certain molecules that induce apoptotic cell death in cancer cells while sparing normal cells. The structural complexity of the specified compound suggests potential for investigation in this area, aiming to discover novel anticancer agents with improved safety profiles (Y. Sugita, K. Takao, Y. Uesawa, & H. Sakagami, 2017).
4. Synthesis and Structural Properties of Related Compounds
The synthesis, spectroscopic, and structural exploration of related organic molecules, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, provides a foundation for understanding the chemical behavior and potential applications of the specified compound. These studies offer insight into the reaction mechanisms and properties of complex organic molecules, which can be crucial for their application in various scientific domains (R. Issac & J. Tierney, 1996).
Properties
IUPAC Name |
3-[(2S)-6-[(E)-2-[2-chloro-6-(trifluoromethyl)phenyl]ethenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20ClF6NO5S/c28-22-6-2-5-21(27(32,33)34)20(22)10-7-16-8-11-24-23(13-16)35(15-18(40-24)9-12-25(36)37)41(38,39)19-4-1-3-17(14-19)26(29,30)31/h1-8,10-11,13-14,18H,9,12,15H2,(H,36,37)/b10-7+/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQAJIBKSKZNTO-HKMNZKMDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(N1S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C=C(C=C2)C=CC4=C(C=CC=C4Cl)C(F)(F)F)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC2=C(N1S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C=C(C=C2)/C=C/C4=C(C=CC=C4Cl)C(F)(F)F)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20ClF6NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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